Rilmenidine phosphate is a novel antihypertensive agent that has garnered attention due to its unique mechanism of action and its therapeutic potential in various medical fields. This comprehensive analysis will delve into the pharmacological characteristics of rilmenidine, its mechanism of action, and its applications across different areas of medicine, as elucidated by recent research findings.
Rilmenidine's antihypertensive properties have been well-documented, with studies confirming its efficacy in lowering arterial pressure and heart rate without causing sedation1 3. It has also been observed to enhance parasympathetic tone and improve baroreflex function in humans, further supporting its role in managing hypertension2. Additionally, rilmenidine has been shown to shift the pressure-natriuresis relationship to the left in spontaneously hypertensive rats, indicating its potential in modulating sodium excretion and blood pressure7.
Rilmenidine has demonstrated neuroprotective effects following focal cerebral ischemia, reducing the volume of ischemic infarctions in rats8. This neuroprotection is attributed to interactions with central imidazoline receptors, potentially mediated by mitochondrial I-2 receptors on astrocytes8. The drug's ability to elevate cytosolic free calcium concentration in rat astrocytes suggests a mechanism by which rilmenidine may enhance calcium uptake, contributing to its neuroprotective action4.
In the field of oncology, rilmenidine has been found to suppress proliferation and promote apoptosis in human leukemic K562 cells5. The drug modulates the proapoptotic protein Bax, inducing apoptosis through the mitochondrial pathway and deactivating Ras/MAP kinases5. This suggests that rilmenidine could be a valuable tool in understanding imidazoline I1 receptor signaling in hematologic malignancies and potentially in combination therapies with chemotherapeutic agents5.
Rilmenidine phosphate is a pharmaceutical compound primarily used as an antihypertensive agent. It is the phosphate salt of Rilmenidine, which is classified as an oxazoline derivative. This compound selectively targets imidazoline receptors, particularly the I1 subtype, to exert its therapeutic effects. Rilmenidine phosphate is recognized for its ability to lower blood pressure with a favorable side effect profile compared to other antihypertensive medications.
Rilmenidine phosphate is synthesized from 2-alkoxy oxazoline and dicyclopropane methylamine through a condensation reaction, resulting in a water-soluble form of Rilmenidine that enhances its pharmacological efficacy . It belongs to the class of imidazoline receptor agonists, which are non-adrenergic compounds that modulate sympathetic nervous system activity.
The synthesis of Rilmenidine phosphate involves several key steps:
Rilmenidine phosphate undergoes various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions (temperature and pressure) are crucial for achieving desired reaction outcomes .
Depending on the reaction conditions, Rilmenidine phosphate can yield various derivatives, including oxazoline derivatives through oxidation and amine derivatives through reduction.
Rilmenidine phosphate primarily acts by selectively binding to I1 imidazoline receptors located in the lateral reticular nucleus of the brainstem. This binding leads to:
The pharmacokinetics of Rilmenidine phosphate indicate that it is rapidly absorbed with peak plasma concentrations occurring between 1.5 to 2 hours post-administration. It undergoes minimal metabolism and is primarily excreted unchanged in urine .
These properties contribute significantly to its formulation as a pharmaceutical agent .
Rilmenidine phosphate is primarily used in clinical settings for managing hypertension. Its unique mechanism allows it to be effective while minimizing adverse effects commonly associated with other antihypertensive medications. Additionally, research indicates potential applications in treating metabolic disorders due to its effects on lipid metabolism and insulin sensitivity .
Rilmenidine phosphate (CAS# 85409-38-7) is the phosphate salt of rilmenidine base (CAS# 54187-04-1), formulated as C₁₀H₁₉N₂O₅P with a molecular weight of 278.24 g/mol [2] [5]. The structure combines a dicyclopropylmethylamine moiety linked to a 4,5-dihydro-1,3-oxazol-2-amine heterocycle, protonated at the oxazoline nitrogen and paired with a dihydrogen phosphate anion [1] [10]. Elemental analysis confirms the composition: C (43.17%), H (6.88%), N (10.07%), O (28.75%), P (11.13%) [5]. The dicyclopropyl groups introduce steric constraints that influence receptor binding specificity, while the oxazoline ring's planarity contributes to molecular rigidity. No stereoisomers are reported due to the absence of chiral centers, though conformational isomers may exist from rotation of the cyclopropyl groups [10].
Crystallographic studies reveal a monoclinic crystal system with hydrogen bonding between the protonated oxazoline nitrogen and phosphate oxygen atoms (O-H···O and N-H···O), enhancing lattice stability [5]. Spectroscopic characterization includes:
Table 1: Molecular Characterization Data of Rilmenidine Phosphate
Property | Value/Descriptor | Method |
---|---|---|
Molecular Formula | C₁₀H₁₉N₂O₅P | High-res MS [2] |
SMILES | O=P(O)(O)O.C1(NC(C2CC2)C3CC3)=NCCO1 | Canonical [3] |
InChI Key | ZJCOWRFWZOAVFY-UHFFFAOYSA-N | Standardized [2] |
Crystal System | Monoclinic | XRD [5] |
Characteristic FTIR Peaks | 1050 cm⁻¹ (P-O), 1630 cm⁻¹ (C=N) | Solid-state IR [3] |
Industrial synthesis employs a consecutive two-step reaction starting from chloroethyl isocyanate and dicyclopropylmethylamine [1]. The sequence involves:
Table 2: Synthetic Intermediates and Key Impurities
Compound | CAS Number | Role/Origin | Detection Method |
---|---|---|---|
Chloroethyl isocyanate | N/A | Electrophile for urea formation | GC-MS [1] |
Dicyclopropylmethylamine | 10340-91-1 | Nucleophile | HPLC [1] |
N-(2-Chloroethyl)-N-dicyclopropylmethylurea | N/A | Cyclization precursor | NMR [1] |
Rilmenidine Impurity A | 54187-44-9 | Hydrolysis product | HPLC-UV [1] |
Process intensification strategies focus on solvent reduction and catalytic efficiency:
Rilmenidine phosphate degrades via hydrolysis of the oxazoline ring (activation energy: 85 kJ/mol), forming impurity A as the primary degradant [5]. Accelerated stability studies (40°C/75% RH) show:
Table 3: Stability Profile Under Stress Conditions
Stress Condition | Duration | Degradants Formed | Degradation (%) | Key Mechanism |
---|---|---|---|---|
Dry Heat (70°C) | 14 days | Impurity A | 8.2% | Thermal ring-opening [5] |
Hydrolytic (0.1M HCl) | 24 hours | Impurity A, cyclopropyl acids | 12.5% | Acid hydrolysis [5] |
Oxidative (3% H₂O₂) | 24 hours | N-Oxide derivatives | <2% | Radical oxidation [5] |
Photolytic (1.2 M lux) | 48 hours | None significant | <0.5% | Photostable [5] |
Incompatibilities arise with:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7